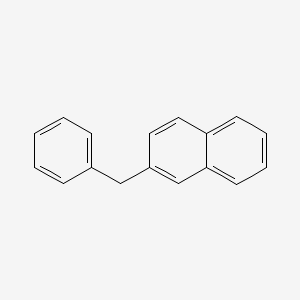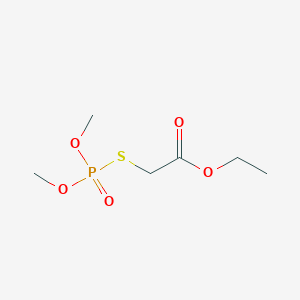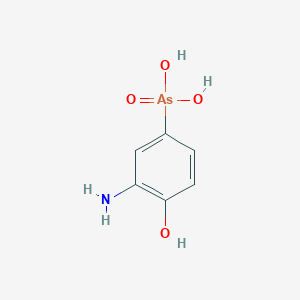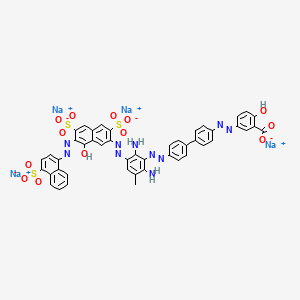![molecular formula C12H7F3O3 B1618151 5-[3-(トリフルオロメトキシ)フェニル]フラン-2-カルバルデヒド CAS No. 306935-96-6](/img/structure/B1618151.png)
5-[3-(トリフルオロメトキシ)フェニル]フラン-2-カルバルデヒド
概要
説明
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 g/mol . This compound has garnered significant interest in various fields such as pharmaceuticals, materials science, and chemical synthesis due to its unique structural properties.
科学的研究の応用
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde has several scientific research applications, including:
作用機序
Target of Action
It is known that this compound is used as an organic building block , suggesting that it may interact with a variety of biological targets.
Mode of Action
It has been studied in the context of knoevenagel condensations with several compounds containing an active methyl or methylene group . This suggests that it may interact with its targets through a similar mechanism, leading to changes in their structure and function.
Result of Action
Its use in knoevenagel condensations suggests that it may induce structural changes in its targets, potentially altering their function .
生化学分析
Biochemical Properties
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its reactions with compounds containing active methyl or methylene groups
Cellular Effects
The effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable compound for research in cellular biology .
Molecular Mechanism
At the molecular level, 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular processes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde can change over time. Studies have shown that microwave irradiation can shorten reaction times while maintaining or improving yield . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors to consider in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are important considerations for its use in research and potential therapeutic applications . Understanding these dosage effects is crucial for determining safe and effective usage.
Metabolic Pathways
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems .
Transport and Distribution
The transport and distribution of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the active methylene group of furan-2-carbaldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been studied to enhance the efficiency of the condensation reactions .
化学反応の分析
Types of Reactions
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-[3-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid.
Reduction: 5-[3-(Trifluoromethoxy)phenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- 5-[2-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde
Uniqueness
5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQKUCGIZQOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353184 | |
| Record name | 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-96-6 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















